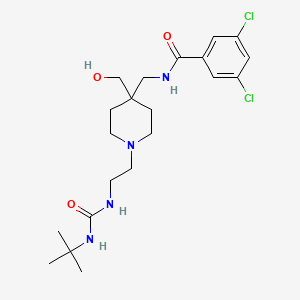
Cav 3.2 inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Cav 3.2 inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
Chemical Reactions Analysis
Cav 3.2 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be employed to convert specific functional groups to their corresponding reduced forms.
Scientific Research Applications
Cav 3.2 inhibitor 4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the properties and functions of T-type calcium channels.
Biology: Helps in understanding the role of Cav 3.2 channels in cellular processes.
Medicine: Investigated for its potential in treating conditions such as pain and epilepsy by inhibiting Cav 3.2 channels.
Mechanism of Action
Cav 3.2 inhibitor 4 exerts its effects by selectively inhibiting the T-type calcium channel Cav 3.2. This inhibition prevents the influx of calcium ions, which is crucial for various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets and pathways involved include the modulation of neuronal excitability and the reduction of pain signals .
Comparison with Similar Compounds
Cav 3.2 inhibitor 4 is unique due to its high selectivity and potency for the Cav 3.2 channel. Similar compounds include:
Z944: Another T-type calcium channel inhibitor with different binding properties.
TTA-A2: Known for its selective inhibition of T-type calcium channels.
TTA-P2: Exhibits strong affinity for T-type calcium channels.
ML218: A potent inhibitor with distinct chemical structure.
ACT-709478: Demonstrates high selectivity for T-type calcium channels .
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities, making this compound a valuable addition to the repertoire of T-type calcium channel inhibitors.
Properties
Molecular Formula |
C21H32Cl2N4O3 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)piperidin-4-yl]methyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C21H32Cl2N4O3/c1-20(2,3)26-19(30)24-6-9-27-7-4-21(14-28,5-8-27)13-25-18(29)15-10-16(22)12-17(23)11-15/h10-12,28H,4-9,13-14H2,1-3H3,(H,25,29)(H2,24,26,30) |
InChI Key |
RAZOFRCGTLUGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















